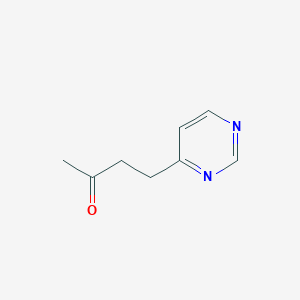
4-(Pyrimidin-4-yl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrimidin-4-yl)butan-2-one is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-4-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine with butanone under specific conditions. For instance, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds through nucleophilic substitution, where the pyrimidine ring acts as a nucleophile, attacking the carbonyl carbon of butanone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-(Pyrimidin-4-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyrimidine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield 4-(Pyrimidin-4-yl)butanoic acid, while reduction may produce 4-(Pyrimidin-4-yl)butan-2-ol.
科学研究应用
4-(Pyrimidin-4-yl)butan-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound may be used in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial and anti-inflammatory properties.
作用机制
The mechanism of action of 4-(Pyrimidin-4-yl)butan-2-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby modulating biological processes. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
- 4-(Pyrimidin-2-yl)butan-2-one
- 4-(Pyrimidin-4-yl)butan-1-ol
- 4-(Pyrimidin-4-yl)piperazin-1-yl]butan-1-amine
Uniqueness
4-(Pyrimidin-4-yl)butan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
生物活性
4-(Pyrimidin-4-yl)butan-2-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with appropriate alkylating agents. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions, which enhance the efficiency of the process.
Anti-inflammatory Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant anti-inflammatory properties. For instance, a series of pyrimidine derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The results indicated that certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting potent anti-inflammatory activity .
Table 1: IC50 Values of Pyrimidine Derivatives Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Compound A | 0.05 ± 0.02 | 0.03 ± 0.01 |
| Compound B | 0.06 ± 0.03 | 0.02 ± 0.01 |
Antitumor Activity
In addition to anti-inflammatory effects, derivatives of this compound have shown promising antitumor activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For example, one study reported that a derivative exhibited IC50 values ranging from 3.72 μM to 9.23 μM across these cell lines, indicating significant cytotoxicity .
Table 2: Antitumor Activity of Pyrimidine Derivatives
| Compound | A549 IC50 (μM) | HeLa IC50 (μM) | MCF-7 IC50 (μM) |
|---|---|---|---|
| Compound C | 5.29 ± 0.58 | 3.72 ± 0.91 | 9.23 ± 0.56 |
| Compound D | 6.00 ± 0.45 | 4.00 ± 0.80 | 8.00 ± 0.70 |
Structure-Activity Relationships (SAR)
The biological activity of pyrimidine derivatives is closely linked to their chemical structure. Studies indicate that substituents on the pyrimidine ring significantly influence both anti-inflammatory and antitumor activities. For instance, electron-donating groups enhance the potency against COX enzymes and cancer cell lines .
Case Studies
- Anti-inflammatory Studies : In a carrageenan-induced paw edema model, several pyrimidine derivatives were evaluated for their ability to reduce inflammation in vivo, showing significant reductions in edema compared to control groups .
- Antitumor Studies : A series of novel compounds based on the structure of this compound were synthesized and tested against various cancer cell lines, revealing a clear correlation between structural modifications and enhanced cytotoxicity .
属性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
4-pyrimidin-4-ylbutan-2-one |
InChI |
InChI=1S/C8H10N2O/c1-7(11)2-3-8-4-5-9-6-10-8/h4-6H,2-3H2,1H3 |
InChI 键 |
SAOKIRCLCCNNQJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCC1=NC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















